Butyl 5-oxohexanoate
CAS No.: 54723-19-2
Cat. No.: VC18423694
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54723-19-2 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | butyl 5-oxohexanoate |
| Standard InChI | InChI=1S/C10H18O3/c1-3-4-8-13-10(12)7-5-6-9(2)11/h3-8H2,1-2H3 |
| Standard InChI Key | HCXCVKYQWKDKOS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)CCCC(=O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Butyl 5-oxohexanoate features a hexanoic acid backbone substituted with a ketone group at the fifth carbon position, esterified with a butyl alcohol derivative. The structure can be represented as:
The ester group () arises from the condensation of 5-oxohexanoic acid and butanol, while the ketone () at the δ-position introduces reactivity typical of carbonyl compounds .
Systematic and Common Names
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IUPAC Name: Butyl 5-oxohexanoate
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Synonyms: 5-Oxohexanoic acid butyl ester, Butyl 5-ketohexanoate
Physical and Chemical Properties
Physicochemical Profile
Key physical properties of butyl 5-oxohexanoate, derived from experimental data, include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | |
| Boiling Point | 260°C at 760 mmHg | |
| Flash Point | 107.7°C | |
| Density | 0.959 g/cm³ | |
| LogP (Partition Coefficient) | 2.087 (estimated) |
The compound’s moderate logP value indicates balanced lipophilicity, making it soluble in both polar and nonpolar solvents—a trait advantageous in industrial formulations .
Reactivity and Stability
Butyl 5-oxohexanoate is stable under recommended storage conditions (cool, dry environments) but undergoes hydrolysis in acidic or alkaline media to yield 5-oxohexanoic acid and butanol . The ketone group renders it susceptible to nucleophilic attacks, enabling reactions such as:
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Reduction: Conversion to the corresponding alcohol using agents like .
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Condensation: Participation in aldol reactions under basic conditions.
Synthesis and Production
Esterification Pathways
The most common synthesis route involves Fischer esterification:
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Catalysts: Sulfuric acid or p-toluenesulfonic acid.
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Conditions: Reflux with azeotropic water removal (e.g., Dean-Stark apparatus) to shift equilibrium toward ester formation.
Industrial-Scale Considerations
While laboratory-scale synthesis is well-documented, industrial production requires optimization for yield (>90%) and purity. Continuous-flow reactors and immobilized enzyme catalysts (e.g., lipases) represent emerging technologies to enhance efficiency.
Applications and Industrial Uses
Functional Roles
Butyl 5-oxohexanoate’s primary applications include:
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Chemical Intermediate: Precursor in pharmaceuticals (e.g., prodrug synthesis) and agrochemicals.
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Flavor and Fragrance Industry: Contributes ester notes to complex formulations, though specific use cases are proprietary .
Comparative Analysis With Analogous Esters
Esters with similar structures, such as tert-butyl 5-oxohexanoate (CAS 111490-79-0) and tert-butyl 4,4-dimethyl-5-oxohexanoate (CAS 143663-88-1), exhibit enhanced steric hindrance, altering their reactivity and application scope . For instance, tert-butyl derivatives are preferred in peptide synthesis due to improved stability under basic conditions .
Environmental Impact and Disposal
Ecotoxicology
No ecotoxicity data are available for butyl 5-oxohexanoate, but analogous esters demonstrate low biodegradability and potential bioaccumulation. Regulatory guidelines mandate containment to prevent aquatic contamination .
Waste Management
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Incineration: Controlled combustion with flue gas scrubbing to minimize and volatile organic compound (VOC) emissions.
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Chemical Recycling: Hydrolysis to recover 5-oxohexanoic acid for reuse .
Recent Research and Innovations
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) remain standard for purity analysis. Recent hyphenated techniques (e.g., LC-NMR) enable real-time monitoring of esterification kinetics .
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